ERα Scaffold Validation: 5,6-Benzofurandiol vs. Other Benzofuran Isomers in Molecular Screening
In a targeted molecular screening campaign for new ERα modulators, 5,6-dihydroxybenzofuran was computationally identified as a possible drug target, leading to synthesis and biological evaluation [1]. In contrast, other simple benzofuran isomers were not reported as hits. The subsequent SAR study confirmed that the 5,6-dihydroxy groups and the C-2 phenyl ring are essential, with the core 5,6-benzofurandiol scaffold showing 'considerable cytotoxicity' against MCF-7 breast cancer cells, whereas the exact activity of the unsubstituted core is the reference point for the synthesized derivative series [1]. This positions 5,6-benzofurandiol as the validated starting scaffold for this therapeutic class.
| Evidence Dimension | Identification as a Viable ERα Modulator Scaffold |
|---|---|
| Target Compound Data | Identified as a 'possible drug target for ERα' and the reference scaffold for a series of cytotoxic derivatives |
| Comparator Or Baseline | Other simple benzofuran isomers or non-benzofuran catechols (not identified in the same screening) |
| Quantified Difference | Qualitative differentiation: Only the 5,6-dihydroxybenzofuran core was identified and pursued for SAR-based chemical optimization in this study |
| Conditions | In silico molecular screening followed by in vitro MCF-7 and MDA-MB-231 cell-based anti-proliferation assays |
Why This Matters
Procuring the correct 5,6-isomer is critical for research programs aiming to build upon published ERα modulator SAR; using a different isomer severs the link to this foundational study.
- [1] Leow, M. L., Chin, C. H. L., Yu, P. S., Pasunooti, K. K., Tay, R. X. Z., Zhang, D., Yoon, H. S., & Liu, X. W. (2013). Benzofuran-based estrogen receptor α modulators as anti-cancer therapeutics: in silico and experimental studies. Current Medicinal Chemistry, 20(22), 2820-2837. View Source
